Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, (R)-
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Overview
Description
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- is a complex organic compound with a unique structure that includes glycine, a phosphinyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- typically involves multiple steps. One common method includes the reaction of glycine with ethoxymethylphosphinyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with thioacetic acid under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine, altering the compound’s properties.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a prodrug or in drug delivery systems.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- involves its interaction with specific molecular targets. The phosphinyl group can interact with enzymes or receptors, altering their activity. The compound may also participate in biochemical pathways, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Glycine, N-(mercaptoacetyl)-, ethyl ester: Similar structure but lacks the phosphinyl group.
Ethyl glycine ester: A simpler compound with only the glycine and ethyl ester components.
Phosphinylthioacetic acid derivatives: Compounds with similar phosphinyl and thioacetic acid groups but different ester groups.
Uniqueness
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
79494-63-6 |
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Molecular Formula |
C9H18NO5PS |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
ethyl 2-[[2-[ethoxy(methyl)phosphoryl]sulfanylacetyl]amino]acetate |
InChI |
InChI=1S/C9H18NO5PS/c1-4-14-9(12)6-10-8(11)7-17-16(3,13)15-5-2/h4-7H2,1-3H3,(H,10,11) |
InChI Key |
KTRXCPPABSNJBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSP(=O)(C)OCC |
Origin of Product |
United States |
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